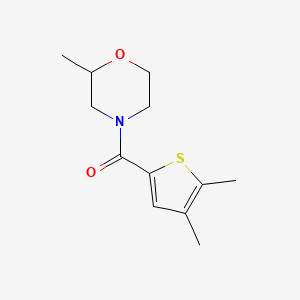
(4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as DMMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMM is a heterocyclic compound that contains a morpholine ring and a thiophene ring, making it a versatile molecule for research purposes. In
Mechanism of Action
The mechanism of action of (4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. Further research is required to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animals. In vitro studies have shown that this compound has an inhibitory effect on the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have an anti-inflammatory effect, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
(4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, this compound has some limitations, including its limited solubility in water, which may affect its bioavailability. Additionally, further research is required to fully understand the mechanism of action of this compound, which may limit its potential applications.
Future Directions
There are several future directions for the research of (4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One potential direction is to further investigate the anticancer properties of this compound and its mechanism of action. Another direction is to explore the potential applications of this compound in catalysis and material science. Additionally, further research is required to optimize the synthesis of this compound and improve its solubility in water. Overall, this compound is a promising compound for research purposes, and further studies are required to fully understand its potential applications.
Synthesis Methods
The synthesis of (4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with 2-methylmorpholine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). This reaction leads to the formation of this compound as a white solid with a purity of over 95%. The synthesis of this compound is a straightforward and efficient process, making it an attractive compound for research purposes.
Scientific Research Applications
(4,5-Dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has shown potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. This compound has been studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. This compound has also been used as a building block for the synthesis of various organic molecules, such as polymers and dendrimers. Additionally, this compound has been used as a ligand for metal complexes, which have shown potential applications in catalysis.
Properties
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-11(16-10(8)3)12(14)13-4-5-15-9(2)7-13/h6,9H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZGQCPMQBYTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
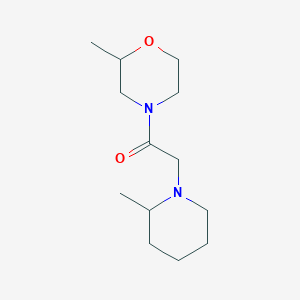
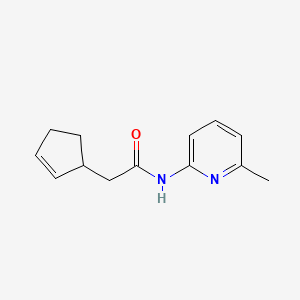
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)
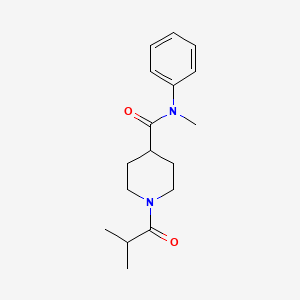
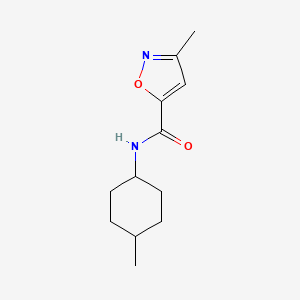
![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)
